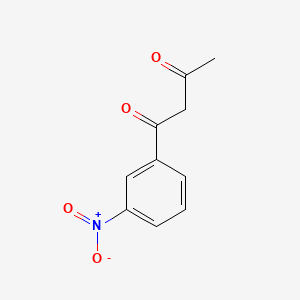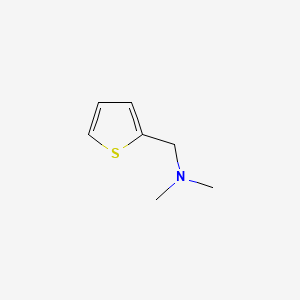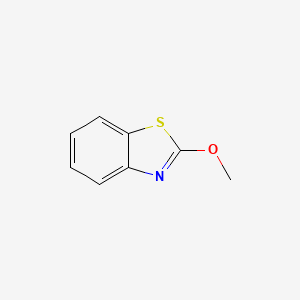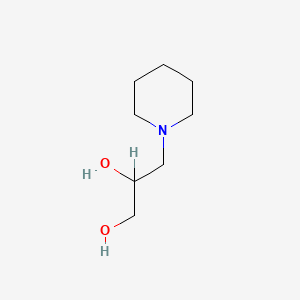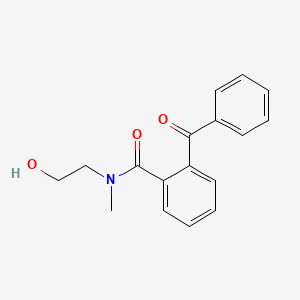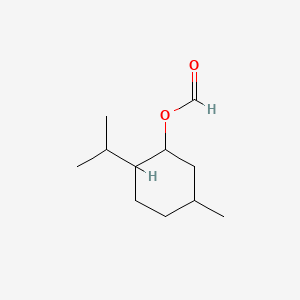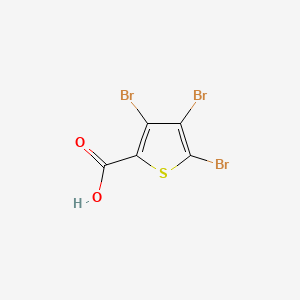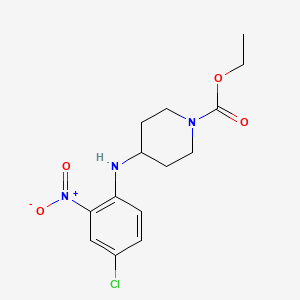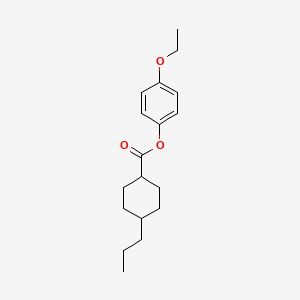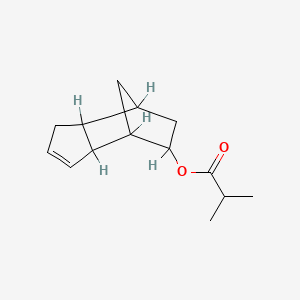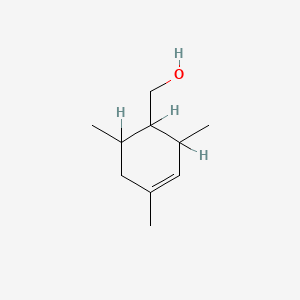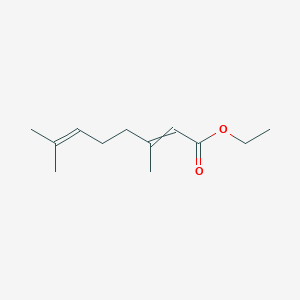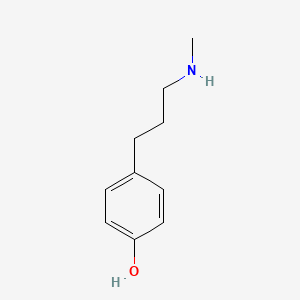
4-(3-(Methylamino)propyl)phenol
Vue d'ensemble
Description
“4-(3-(Methylamino)propyl)phenol” is a natural product found in Croton humilis . It has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(3-(Methylamino)propyl)phenol” were not found in the search results, it’s worth noting that phenolic compounds like this can be synthesized through various methods. For instance, one study reports a ring cleavage methodology for the synthesis of sulfonyl derivatives of p-methylaminophenol .
Molecular Structure Analysis
The molecule has a planar structure with a carbon-oxygen-hydrogen angle of approximately 109° . The InChI string representation of the molecule is InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 165.23 g/mol and an XLogP3-AA value of 1.8, indicating its lipophilicity . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .
Applications De Recherche Scientifique
Environmental Exposure and Phenol Derivatives
A study by Mortensen et al. (2014) examined the exposure to environmental phenols, including derivatives like 4-(3-(Methylamino)propyl)phenol. These phenols are widespread in consumer and personal care products, food and beverage processing, and pesticides. The research highlighted the significance of understanding environmental exposure to these compounds, especially in vulnerable populations like pregnant women (Mortensen et al., 2014).
Antimicrobial Activity
Davidson and Brandén (1981) discussed the antimicrobial properties of phenolic compounds, including 4-(3-(Methylamino)propyl)phenol. These compounds have been recognized for their ability to control microbial growth in foods and other applications, demonstrating their importance in various industrial and health-related fields (Davidson & Brandén, 1981).
Applications in Material Science
Fröhlich et al. (2004) explored the use of phenolic compounds in the synthesis and characterisation of epoxy nanocomposites. The study showed how phenolic derivatives can be used to modify layered silicates, impacting the thermal and mechanical properties of polymeric materials, highlighting the diverse applications of these compounds in material science (Fröhlich et al., 2004).
Biochemical Research and Coordination Chemistry
Research by Mukherjee et al. (2008) demonstrated the use of phenolic compounds in coordination chemistry, specifically in the self-assembly of nickel(II) complexes. This study is an example of how these compounds can be pivotal in developing novel materials with unique magnetic and structural properties (Mukherjee et al., 2008).
Pharmaceutical and Medical Applications
A study by Shabbir et al. (2016) investigated the biological and electrochemical properties of novel ether-based Schiff bases derived from phenolic compounds. This research highlights the potential of these compounds in medicinal chemistry, particularly in the development of new drugs with specific biological activities (Shabbir et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(methylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-2-3-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUFUBVFUFUXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338154 | |
| Record name | 4-(3-(Methylamino)propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Methylamino)propyl)phenol | |
CAS RN |
32180-92-0 | |
| Record name | 4-(3-(Methylamino)propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



